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Compound of Interest

Compound Name: 4-Isopropyl-4H-1,2,4-triazole

Cat. No.: B3050242

An In-Depth Technical Guide to the Physicochemical Properties of 4-Isopropyl-4H-1,2,4-
triazole

Introduction

4-l1sopropyl-4H-1,2,4-triazole is a heterocyclic organic compound belonging to the s-triazole
class. The 1,2,4-triazole ring system is a foundational scaffold in medicinal and agricultural
chemistry, renowned for its metabolic stability and versatile biological activities, including
antifungal and herbicidal properties.[1][2][3] The substitution of an isopropyl group at the N4
position "locks" the molecule into the 4H-tautomeric form, which can enhance thermal and
hydrolytic stability compared to its unsubstituted counterparts.[1] This guide provides a
comprehensive analysis of the core physicochemical properties of 4-Isopropyl-4H-1,2,4-
triazole, offering field-proven insights and experimental context for researchers and drug
development professionals.

Molecular Structure and Identity

The structural integrity of a molecule is the primary determinant of its chemical behavior. 4-
Isopropyl-4H-1,2,4-triazole consists of a planar, five-membered aromatic ring containing three
nitrogen and two carbon atoms, with an isopropyl substituent at the fourth nitrogen atom.

Caption: Chemical structure of 4-Isopropyl-4H-1,2,4-triazole.

Core Physicochemical Data Summary
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The following table summarizes the key physicochemical properties. Where direct experimental

data for 4-Isopropyl-4H-1,2,4-triazole is not publicly available, values for the parent 1H-1,2,4-

triazole are provided as a scientifically validated baseline for comparison.

Property Value Source | Rationale
Molecular Formula CsHoNs3 Calculated
Molecular Weight 111.15 g/mol Calculated[4]
White to off-white crystalline Predicted based on parent
Appearance .
solid compound[5][6]
) ) Data not available. (Parent:
Melting Point [6]
120-121 °C)
N ) Data not available. (Parent:
Boiling Point [3]
260 °C)
- Soluble in water and polar Predicted based on parent
Solubility ]
organic solvents compound[1][3]
o Estimated based on parent
pKa (Acidic) ~10.5
compound (10.26)[3][7]
. Estimated based on parent
pKa (Basic) ~2.7

compound (2.45)[3][7]

Detailed Analysis of Physicochemical Properties
Physical State and Solubility

Expertise & Experience: Like its parent, 1,2,4-triazole, the 4-isopropyl derivative is expected
to be a crystalline solid at room temperature.[5][6] The introduction of the isopropyl group
can influence the crystal lattice energy, which may alter the melting point relative to the
parent compound.

Causality: The solubility of this molecule is governed by a balance of two competing features.
The 1,2,4-triazole ring is polar and contains nitrogen atoms that can act as hydrogen bond
acceptors, conferring solubility in polar solvents like water and ethanol.[1][3] Conversely, the
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isopropy! group is aliphatic and hydrophobic. While the compound is expected to retain good
solubility in polar organic solvents, its aqueous solubility is likely reduced compared to the
highly soluble parent 1,2,4-triazole due to the increased nonpolar character.

Thermal Properties (Melting & Boiling Point)

Expertise & Experience: The boiling point of a substance is strongly correlated with its
molecular weight and the strength of its intermolecular forces. The addition of an isopropyl
group (CsHv) to the 1,2,4-triazole core (C2HsNs) significantly increases the molecular mass
from 69.07 g/mol to 111.15 g/mol .

Causality: This increase in mass and surface area enhances van der Waals forces, which
requires more energy to overcome during the transition to the gaseous phase. Therefore, the
boiling point of 4-lsopropyl-4H-1,2,4-triazole is predicted to be higher than the 260 °C of the
parent compound. The melting point is harder to predict as the less symmetrical isopropyl
group may disrupt the efficient crystal packing seen in the planar parent molecule, which
could potentially lower the melting point.

Acidity and Basicity (pKa)

Expertise & Experience: The 1,2,4-triazole ring is amphoteric, meaning it can act as both a
weak acid and a weak base.[7] The pKa is a fundamental property that dictates a molecule's
ionization state in solution, profoundly impacting its solubility, membrane permeability, and
receptor-binding interactions.[8]

o Basicity: The ring can be protonated by a strong acid. For the parent 1,2,4-triazole, the
pKa of the resulting triazolium cation is 2.45.[7]

o Acidity: The N-H proton of an unsubstituted 1,2,4-triazole is weakly acidic, with a pKa of
10.26.[3][7] In 4-Isopropyl-4H-1,2,4-triazole, there is no N-H proton to be donated, so it
does not possess this acidic character.

Causality: The isopropyl group is a weak electron-donating group (EDG) through induction.
This effect increases the electron density on the triazole ring, making the nitrogen lone pairs
more available for protonation. Consequently, 4-lsopropyl-4H-1,2,4-triazole is expected to
be a slightly stronger base than its parent compound, with a pKa (for the conjugate acid)
estimated to be slightly higher than 2.45.
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Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation. The expected spectral data,
based on fundamental principles and data from closely related analogs like 4-isopropyl-3-nitro-
4H-1,2,4-triazole, is as follows.[1]

Technique Expected Characteristics

- ~8.0-9.0 ppm: Two singlets, corresponding to
the two protons on the triazole ring (C3-H and
C5-H).- ~4.7 ppm (septet): A single proton from

1H NMR the isopropyl methine (CH).- ~1.5 ppm
(doublet): Six protons from the two equivalent
methyl (CHs) groups of the isopropyl
substituent.

- ~145-155 ppm: Two signals for the two carbon

atoms in the triazole ring.- ~55-60 ppm: Signal
13C NMR for the isopropyl methine carbon.- ~22-25 ppm:

Signal for the two equivalent isopropyl methyl

carbons.

- ~3100-3150 cm~*: C-H stretching from the
aromatic ring.- ~2900-3000 cm™1: C-H stretching

IR (infrared) from the isopropyl group.- ~1500-1600 cm™1:
C=N stretching vibrations within the triazole
ring.- ~1300-1400 cm~1: N-N stretching

vibrations.

Mass Spec (MS) - [M+H]*: Expected at m/z 112.087

Synthesis and Reactivity
General Synthetic Approach

o Expertise & Experience: 4-Alkyl-4H-1,2,4-triazoles are commonly synthesized through the
cyclization of appropriate precursors. A robust method involves the reaction of N,N-
dimethylformamide azine with an alkylamine, in this case, isopropylamine. This approach
provides regioselective alkylation at the N4 position.
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o Trustworthiness: This method is well-documented and provides a reliable route to the
desired 4H-isomer with good yields. The reaction progress can be monitored using standard
techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

Synthesis Workflow

Isopropylamine
Reaction Vessel

Cyclization N Crude Product Purification X
/' (Golvent fez) leoprop/ar 2 azele (e.g. Crystallzation) Final Product
N,N-Dimethylformamide Azine

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 4-Isopropyl-4H-1,2,4-triazole.

Reactivity and Stability

The 4-Isopropyl-4H-1,2,4-triazole is an aromatic and generally stable compound.[2]

 Stability: The N4-alkylation prevents tautomerization and typically increases the compound's
stability against thermal and hydrolytic degradation compared to N-unsubstituted triazoles.[1]

o Reactivity: The triazole ring is electron-deficient, making the carbon atoms (C3 and C5)
susceptible to attack by strong nucleophiles. Conversely, the nitrogen atoms possess lone
pairs of electrons and can be targeted by electrophiles, though this is less favorable than in
more electron-rich heterocycles.[1][3]

Experimental Protocol: Determination of pKa by
Potentiometric Titration

This protocol describes a self-validating system for accurately determining the basic pKa of 4-
Isopropyl-4H-1,2,4-triazole.
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 Principle: A solution of the compound is titrated with a standardized strong acid. The pH is
monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the
half-equivalence point, where half of the triazole has been protonated.

Step-by-Step Methodology

o Preparation of Analyte: Accurately weigh approximately 0.1 mmol of 4-Isopropyl-4H-1,2,4-
triazole and dissolve it in 50 mL of deionized water in a 100 mL beaker.

o System Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00,
and 10.00.

« Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH
electrode and a temperature probe into the solution.

« Titration: Begin adding a standardized 0.1 M HCI solution in small increments (e.g., 0.1 mL)
from a burette.

o Data Acquisition: Record the pH value after each addition of HCI, allowing the reading to
stabilize. Continue the titration well past the equivalence point (identified by the steepest
change in pH).

o Data Analysis: Plot pH (y-axis) versus the volume of HC| added (x-axis) to generate a
titration curve.

o pKa Determination: Determine the volume of HCI required to reach the equivalence point.
The volume at the half-equivalence point is half of this value. The pH of the solution at the
half-equivalence point is equal to the pKa of the conjugate acid.
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Caption: Experimental workflow for pKa determination via potentiometric titration.
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Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Isopropyl-4H-1,2,4-triazole is not readily
available, data from structurally related triazoles suggests the following precautions:

o Hazard Class: May cause skin and serious eye irritation.[4]

o Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side
shields, and a lab coat.

o Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing
dust. Wash hands thoroughly after handling.

e Storage: Store in a cool, dry place in a tightly sealed container.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet
(SDS) for any chemical before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physicochemical properties of 4-Isopropyl-4H-1,2,4-
triazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3050242#physicochemical-properties-of-4-isopropyl-
4h-1-2-4-triazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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